LogP Differentiation: 4-Bromo Isomer Exhibits Lower Lipophilicity Than the 5-Bromo Isomer (ΔLogP ≈ 0.22)
The 4-bromo regioisomer (CAS 1198277-82-5) has a calculated LogP of 2.39, which is approximately 0.22 log units lower than the 5-bromo analog (CAS 183208-54-0, LogP 2.61) and equivalent to the 6-bromo analog (CAS 1056135-40-0, LogP 2.39) . This lower lipophilicity places the 4-bromo compound closer to the optimal range for CNS drug-likeness (LogP < 3) and may translate into superior aqueous solubility and reduced plasma protein binding compared to the more lipophilic 5-bromo congener, although direct experimental solubility or protein binding data are not available for the isolated intermediates .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.39 (4-bromo isomer, CAS 1198277-82-5) |
| Comparator Or Baseline | LogP = 2.61 (5-bromo isomer, CAS 183208-54-0); LogP = 2.39 (6-bromo isomer, CAS 1056135-40-0) |
| Quantified Difference | ΔLogP (4-Br vs. 5-Br) = -0.22; ΔLogP (4-Br vs. 6-Br) = 0 |
| Conditions | Calculated LogP values from ChemSrc database using consistent algorithmic methodology |
Why This Matters
For procurement decisions in lead optimization programs, the 0.22 log unit lower lipophilicity of the 4-bromo isomer relative to the 5-bromo isomer can influence downstream ADME properties of elaborated kinase inhibitors, making the 4-bromo scaffold the preferred entry point when lower LogP is desirable for the target product profile.
